

# A Technical Guide to the Physical Properties of Sputtered Nickel-Palladium Films

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This technical guide provides a comprehensive overview of the core physical properties of nickel-palladium (Ni-Pd) films deposited via sputtering techniques. It is intended for researchers, scientists, and professionals in drug development and other fields where thin film technology is paramount. This document synthesizes data on adhesion, residual stress, electrical resistivity, and morphology, offering detailed experimental protocols and quantitative data to facilitate comparative analysis and inform experimental design.

#### **Adhesion of Sputtered Films**

The adhesion of a sputtered film to its substrate is a critical parameter for the mechanical integrity and reliability of a device. Insufficient adhesion can lead to delamination and device failure. Various qualitative and quantitative methods are employed to assess the adhesion of thin films.

#### **Experimental Protocols for Adhesion Testing**

Several techniques have been developed to measure the adhesion strength of coatings. The choice of method often depends on the film thickness, substrate material, and the desired quantitative or qualitative nature of the data.

#### Qualitative Adhesion Tests:

 Tape Test (ASTM D3359): This is a simple and widely used qualitative test. A pressuresensitive tape is applied to the film surface and then rapidly removed. The amount of film



removed with the tape gives an indication of the adhesion. For very thin films, however, no failure might be observed even with poor adhesion, while for thicker, well-adhered films, the tape itself might fail before the film delaminates.

- Scribe-Grid Test: A grid pattern is scribed through the coating to the substrate. Poor adhesion is indicated if any portion of the coating between the scribed lines breaks away[1][2].
- Bend Test: The coated substrate is bent over a mandrel. The deformed area is then examined under magnification for signs of peeling or flaking[1][2].

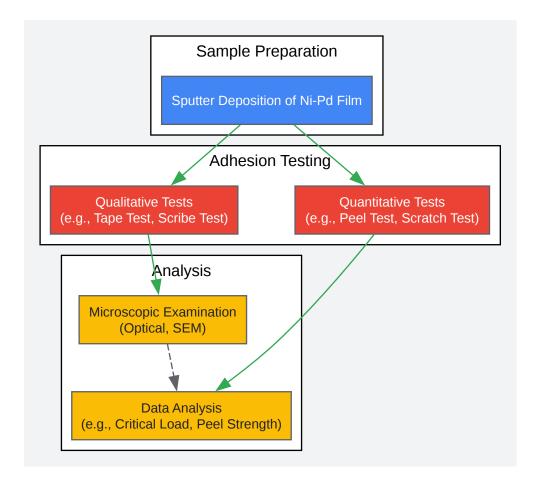
#### **Quantitative Adhesion Tests:**

- Peel Test: A strip of the coating is lifted and peeled from the substrate at a specific angle and rate. The force required to peel the film is measured and reported as peel strength (e.g., in N/cm)[1].
- Scratch Test: A diamond stylus is drawn across the film surface with a progressively increasing load until the film fails. The critical load at which failure occurs is used as a measure of adhesion[3].
- Ring Shear Test: A plated ring on a rod is forced through a die with a hole diameter larger than the rod but smaller than the coated rod. The force required to cause failure is used to calculate the bond strength.

#### **Experimental Workflow for Adhesion Testing**

The following diagram illustrates a typical workflow for evaluating the adhesion of sputtered films.





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A typical workflow for adhesion testing of sputtered films.

#### **Residual Stress in Sputtered Films**

Residual stress is the internal stress present in a thin film even in the absence of external forces. It can be either tensile or compressive and is influenced by deposition parameters. High stress can lead to film cracking, peeling, or substrate deformation.

### **Experimental Protocol for Stress Measurement**

The most common method for determining residual stress in thin films is by measuring the curvature of the substrate before and after film deposition.

Wafer Curvature Measurement (Stoney's Equation): This technique is widely used for films
deposited on rigid substrates like silicon wafers. The change in the substrate's radius of
curvature due to the stress exerted by the film is measured, often using laser scanning or Xray diffraction. Stoney's equation is then used to calculate the film stress.



 X-ray Diffraction (XRD) sin²ψ Method: This method is applicable to crystalline films and can be used for films on flexible substrates where wafer curvature methods are not suitable[4]. It measures the strain in the crystal lattice at different angles to the surface, and from this, the stress can be calculated.

#### **Influence of Sputtering Parameters on Residual Stress**

Sputtering parameters have a significant impact on the residual stress of the deposited films.

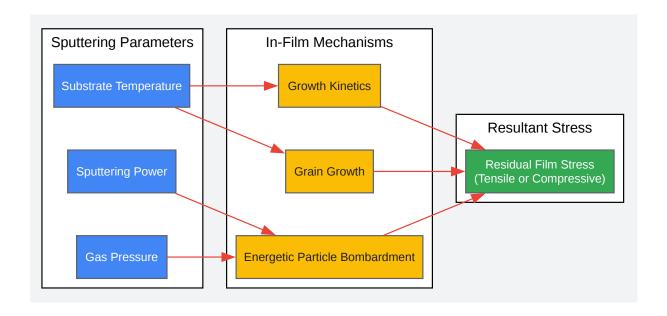


Sputtering Parameter	Effect on Residual Stress	Reference
Working Gas Pressure	Increasing argon pressure can cause a transition from compressive to tensile stress. For pure sputtered palladium, a transition from compressive (-327 MPa) to tensile (502 MPa) stress was observed as the Ar pressure was increased from 0.003 mbar to 0.006 mbar.[4] For sputtered nickel, tensile residual stresses were observed to have a local minimum of 75 MPa at around 1.5 µbar, increasing to 917 MPa at 18 µbar, and then decreasing to 208 MPa at 36 µbar.[5]	[4][5]
Sputtering Power	Higher sputtering power can influence the energy of the sputtered atoms, which in turn affects the film's microstructure and stress.	[6]
Substrate Temperature	Increasing the substrate temperature generally leads to a reduction in tensile stress or an increase in compressive stress due to thermal expansion mismatch and enhanced adatom mobility.	[6]

## **Logical Relationship of Stress Evolution**

The final stress in a sputtered film is a complex interplay of various factors occurring during the deposition process.





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Factors influencing residual stress in sputtered films.

## **Electrical Properties of Sputtered Films**

The electrical resistivity of sputtered Ni-Pd films is a crucial property, particularly for applications in electronics and sensors. It is highly dependent on the film's microstructure, thickness, and the presence of impurities or defects.

#### **Experimental Protocol for Resistivity Measurement**

- Four-Point Probe Method: This is the standard technique for measuring the sheet resistance
  of thin films. Four collinear probes are brought into contact with the film. A current is passed
  through the outer two probes, and the voltage is measured across the inner two probes.
   From the sheet resistance and the film thickness, the electrical resistivity can be calculated.
- Van der Pauw Method: This method is used for arbitrarily shaped samples and involves applying a current and measuring a voltage between four contacts on the periphery of the sample.

#### **Factors Affecting Electrical Resistivity**



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Several factors related to the sputtering process and subsequent film characteristics influence the electrical resistivity.



Factor	Influence on Electrical Resistivity	Reference
Film Thickness	Resistivity generally decreases with increasing film thickness due to reduced surface and grain boundary scattering effects. For sputtered Ni films, resistivity decreases as thickness increases.[7][8]	[7][8]
Sputtering Power	Increasing RF sputtering power for Ni films has been shown to decrease resistivity, potentially due to changes in crystallite size and surface uniformity. A minimum resistivity of $1.69 \times 10^{-5} \Omega$ -cm was obtained for a Ni film deposited at 150 W.[9]	[9]
Working Gas Pressure	Lower working pressure during sputtering generally leads to better conductivity in the metal film.[10][11]	[10][11]
Substrate Type	The substrate can influence the film's growth and microstructure, thereby affecting its resistivity. Ni films deposited on semiconductor substrates (Si(100), Si(111)) have been observed to have higher resistivity than those on an insulator like glass for the same thickness.[7]	[7]
Annealing	Post-deposition annealing can alter the film's crystal structure and reduce defects, which	[12]



typically leads to a decrease in resistivity.

## **Morphology and Microstructure**

The surface morphology and internal microstructure of sputtered Ni-Pd films, including grain size, surface roughness, and crystallographic texture, are critical as they directly influence the film's physical and chemical properties.

# **Experimental Protocols for Morphological Characterization**

- Atomic Force Microscopy (AFM): AFM is used to obtain high-resolution, three-dimensional images of the film's surface, providing quantitative data on surface roughness.
- Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the film's surface and cross-section, revealing information about grain structure and morphology.
- Transmission Electron Microscopy (TEM): TEM is used to study the internal microstructure of the film, including grain size, crystal defects, and texture, at a very high resolution.
- X-ray Diffraction (XRD): XRD is used to determine the crystallographic structure, preferred orientation (texture), and grain size of the film.

#### **Influence of Sputtering Parameters on Morphology**

The final morphology of the sputtered film is a direct result of the deposition conditions.

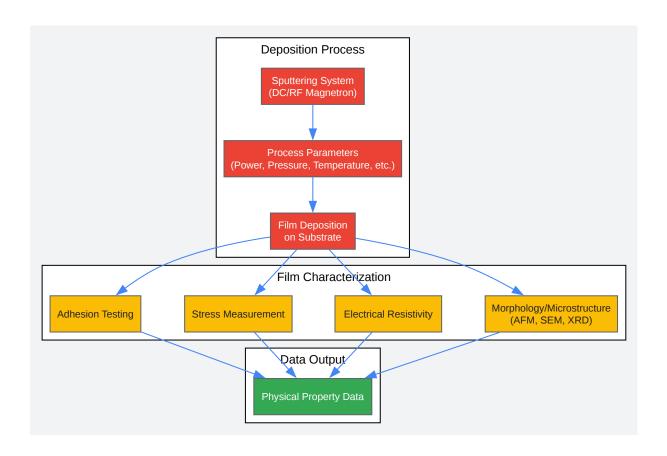


Sputtering Parameter	Effect on Morphology	Reference
Working Gas Pressure	Higher sputtering pressure can lead to a more porous film with a rougher surface due to increased gas-phase scattering of sputtered atoms. For pure Pd films, the average surface roughness increased from approximately 7 nm to 18 nm as the Ar sputtering pressure was increased from 0.005 mbar to 0.015 mbar.[4]	[4]
Substrate Temperature	Higher substrate temperatures promote adatom mobility, which can lead to larger grain sizes and a denser film structure. For Ni films, grain sizes were found to increase with increasing thickness.[7]	[7]
Deposition Rate	The deposition rate can influence the grain size and density of the film. For sputtered Ni thin films, the surface roughness and stresses were found to decrease with an increase in the growth rate.[13]	[13]
Target Composition	The composition of the sputtering target will directly determine the elemental composition of the resulting film, which in turn affects its microstructure.	[14]



#### **Sputtering Deposition and Characterization Workflow**

The following diagram outlines the general workflow from sputtering deposition to the characterization of the film's physical properties.



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Workflow from sputtering to physical characterization.

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#### References

- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. Plating Testing Processes | Adhesion Testing Processes | SPC [sharrettsplating.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Influence of Residual Stresses of Sputtered Thin Film Electrodes for Dielectric Elastomer Applications | MDPI [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Effect of the substrate on the structural and electrical properties of dc sputtered Ni thin films | The European Physical Journal Applied Physics | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel Film Deposition with Varying RF Power for the Reduction of Contact Resistance in NiSi | MDPI [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. The electrical properties of Ni/Cr/Si thin film with sputtering process parameters -The Transactions of the Korean Institute of Electrical Engineers P | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
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